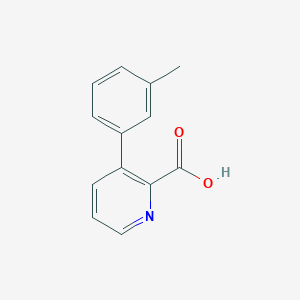

3-(3-Methylphenyl)picolinic acid

描述

3-(3-Methylphenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinic acid, where the pyridine ring is substituted with a 3-methylphenyl group

属性

IUPAC Name |

3-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWZGHVZHLTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)picolinic acid can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

化学反应分析

Types of Reactions

3-(3-Methylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

Medicinal Chemistry

3-(3-Methylphenyl)picolinic acid derivatives have been investigated for their potential therapeutic effects. One notable application is in the development of compounds that can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating cystic fibrosis and related respiratory disorders. Research indicates that derivatives of picolinic acid can serve as intermediates in synthesizing CFTR modulators, potentially leading to effective treatments for genetic diseases associated with CFTR mutations .

Case Study: CFTR Modulators

- Compound: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

- Application: Treatment for cystic fibrosis

- Method: The compound is synthesized using a series of reactions involving picolinic acid derivatives, showcasing the utility of this compound as an intermediate in drug development .

Catalysis

The structural characteristics of this compound make it a suitable candidate for applications in catalysis. Picolinic acid derivatives have been shown to facilitate various catalytic processes, including amide synthesis and coordination chemistry.

Case Study: Amide Synthesis

- Reaction Type: Catalytic formation of amides

- Methodology: Picolinic acid is reacted with thionyl chloride to create an acid chloride intermediate, which is then coupled with aniline derivatives. This process yields a range of mono- and bis-amides with potential applications in molecular devices and coordination chemistry .

| Compound Type | Yield (%) | Remarks |

|---|---|---|

| N-Ethyl-N-phenyl | 31 | Moderate yield from picolinic acid |

| 4-Chloro-N-ethyl | 10 | Lower yield but useful for further studies |

Herbicide Development

Recent studies have explored the use of picolinic acid derivatives as potential herbicides. Specifically, compounds derived from this compound have been synthesized to enhance herbicidal activity against certain plant species.

Case Study: Synthetic Auxin Herbicides

作用机制

The mechanism of action of 3-(3-Methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses .

相似化合物的比较

Similar Compounds

Picolinic acid: The parent compound, lacking the 3-methylphenyl substitution.

3-(4-Methylphenyl)picolinic acid: Similar structure with the methyl group at the 4-position of the phenyl ring.

2-(3-Methylphenyl)picolinic acid: The methylphenyl group is attached to the 2-position of the pyridine ring.

Uniqueness

3-(3-Methylphenyl)picolinic acid is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct properties compared to its analogs.

生物活性

3-(3-Methylphenyl)picolinic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinic acid moiety attached to a 3-methylphenyl group. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. Its interaction with specific molecular targets can lead to modulation of their activity, which may result in various biological effects:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

- Receptor Interaction : It has been noted for its potential to act on neurotransmitter receptors, which could influence neurochemical pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that derivatives of picolinic acid can exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration .

- Antimicrobial Activity : There is evidence indicating that picolinic acid derivatives possess antimicrobial properties, particularly against strains of Mycobacterium tuberculosis (M.tb) .

- Antioxidant Properties : The antioxidant activity of related compounds has been documented, suggesting a possible protective role against oxidative stress .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Inhibition Studies : A study demonstrated that certain analogues exhibited potent inhibitory effects on M.tb ATP synthase, with minimum inhibitory concentrations (MICs) below 1 µg/mL, indicating strong antimicrobial potential .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring significantly affect the biological activity of picolinic acid derivatives. For instance, variations in substituents can enhance binding affinity to target enzymes or receptors .

Data Table: Biological Activities of this compound

常见问题

Q. What are the established synthetic routes for 3-(3-Methylphenyl)picolinic acid, and how do reaction conditions influence yield?

The synthesis of substituted picolinic acids often involves carboxylation or cross-coupling strategies. For example, 3-(Trifluoromethyl)picolinic acid is synthesized via CO₂ insertion into 3-trifluoromethylpyridine at elevated temperatures (~200°C) under pressure, yielding ~76% . For this compound, analogous methods may involve:

- Direct carboxylation : Reacting 3-(3-methylphenyl)pyridine with CO₂ under catalytic conditions.

- Halogenation-carboxylation : Using 2-bromo-3-(3-methylphenyl)pyridine as a precursor, followed by Pd-catalyzed carboxylation (e.g., using CO₂ or formate derivatives) .

Key factors affecting yield include temperature, catalyst selection (e.g., Pd vs. Cu), and substrate purity. Purification typically involves flash chromatography and acid-base extraction .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regiochemistry. For example, aromatic protons in the methylphenyl group appear as distinct singlets or multiplets in δ 6.5–8.0 ppm .

- Mass Spectrometry (ESI-MS or MALDI-MS) : Determines molecular weight and purity. MALDI-MS using 3-hydroxypicolinic acid as a matrix is effective for detecting carboxylated derivatives in complex mixtures .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity issues arise during electrophilic substitution or cross-coupling steps. Strategies include:

- Directed ortho-Metalation : Using directing groups (e.g., -OMe, -F) on the pyridine ring to control functionalization sites .

- Protection/Deprotection : Temporarily blocking reactive sites (e.g., with Boc groups) during synthesis .

- Computational Modeling : DFT calculations predict favorable reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What is the potential role of this compound in modulating tryptophan metabolism pathways?

Structurally analogous picolinic acids (e.g., 3-hydroxypicolinic acid) interact with indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism linked to immune tolerance . Hypothetical mechanisms for this compound include:

Q. How can researchers address solubility and stability limitations of this compound in biological assays?

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as sodium/potassium salts .

- Stability Profiling : Conduct accelerated degradation studies under varied pH (2–9), temperature (4–37°C), and light exposure. Monitor via HPLC and UV-Vis spectroscopy .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo studies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。